molecular formula C10H8BrN B182235 1-(3-Bromophenyl)cyclopropanecarbonitrile CAS No. 124276-83-1

1-(3-Bromophenyl)cyclopropanecarbonitrile

Cat. No.: B182235
CAS No.: 124276-83-1
M. Wt: 222.08 g/mol
InChI Key: VHNBUFCWKWBTIZ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)cyclopropanecarbonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromobenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Various substituted cyclopropanecarbonitriles.

    Reduction: 1-(3-Bromophenyl)cyclopropanamine.

    Oxidation: 1-(3-Bromophenyl)cyclopropanecarboxylic acid.

Scientific Research Applications

1-(3-Bromophenyl)cyclopropanecarbonitrile is used in various scientific research fields:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)cyclopropanecarbonitrile
  • 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
  • 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile
  • 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Uniqueness

1-(3-Bromophenyl)cyclopropanecarbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in specific applications where bromine’s electronic and steric effects are advantageous .

Properties

IUPAC Name

1-(3-bromophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNBUFCWKWBTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601778
Record name 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124276-83-1
Record name 1-(3-Bromophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

25 g (0.13 mol) of 3-bromo-benzylcyanide are taken up in 32 ml (0.38 mol) of 1-bromo-2-chloro-ethane and combined with 0.6 g (2.6 mmol) of benzyltriethylammonium chloride. Then a solution of 105.8 g (2.65 mol) of sodium hydroxide in 106 ml of water is added dropwise at 10 to 25° C. After 20 hours at 55° C. the reaction solution is poured onto ice water and extracted with ethyl acetate. The organic extracts are dried and evaporated down. The residue is triturated with petroleum ether, suction filtered and dried.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
105.8 g
Type
reactant
Reaction Step Three
Name
Quantity
106 mL
Type
solvent
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Bromophenylacetonitrile (5.0 g, 26 mmol) and 1,2-dibromoethane (6.6 mL, 77 mmol) were added to a solution of benzyltriethylammonium chloride (0.30 g, 1.3 mmol) in 50% sodium hydroxide aqueous solution (20 mL), and the mixture was stirred at room temperature overnight. Ice-water (70 mL) was added to the reaction mixture, and the whole was extracted with ethyl acetate (50 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous magnesium sulfate. After the solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography to give the title reference compound (5.4 q) as brown oil (yield 95%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
70 mL
Type
reactant
Reaction Step Two
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromophenyl)cyclopropanecarbonitrile
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1-(3-Bromophenyl)cyclopropanecarbonitrile
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1-(3-Bromophenyl)cyclopropanecarbonitrile
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1-(3-Bromophenyl)cyclopropanecarbonitrile
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1-(3-Bromophenyl)cyclopropanecarbonitrile
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1-(3-Bromophenyl)cyclopropanecarbonitrile

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